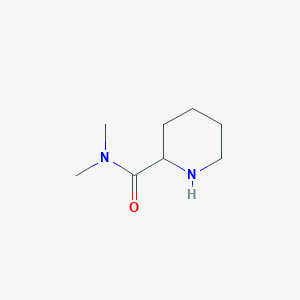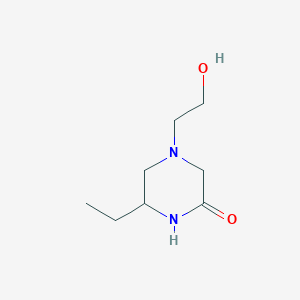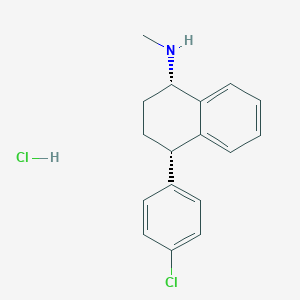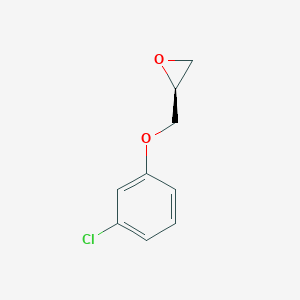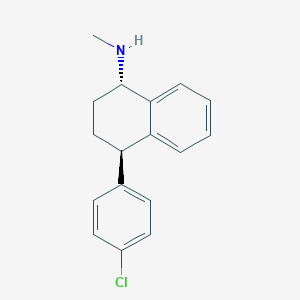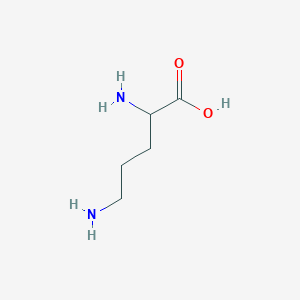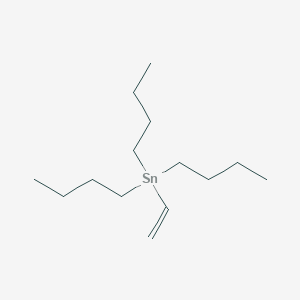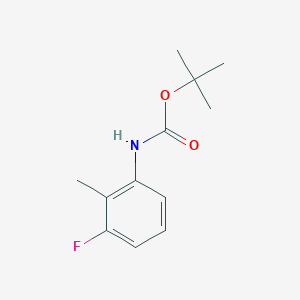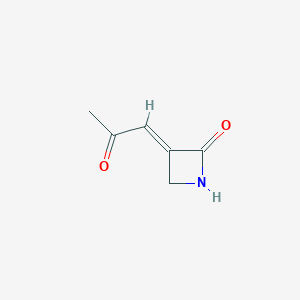
3-(2-Oxopropylidene)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Oxopropylidene)azetidin-2-one, also known as 3-OPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile building block that can be used in the synthesis of numerous biologically active molecules.
Mechanism Of Action
The mechanism of action of 3-(2-Oxopropylidene)azetidin-2-one is not well understood. However, it is believed that 3-(2-Oxopropylidene)azetidin-2-one acts as a Michael acceptor, which is a compound that can undergo a nucleophilic addition reaction with a nucleophile. This property of 3-(2-Oxopropylidene)azetidin-2-one makes it a useful building block for the synthesis of various biologically active molecules.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(2-Oxopropylidene)azetidin-2-one have not been extensively studied. However, it has been reported that 3-(2-Oxopropylidene)azetidin-2-one has low toxicity and is relatively non-toxic to cells.
Advantages And Limitations For Lab Experiments
One of the major advantages of 3-(2-Oxopropylidene)azetidin-2-one is its versatility as a building block for the synthesis of various biologically active molecules. Another advantage is its low toxicity. However, one of the limitations of 3-(2-Oxopropylidene)azetidin-2-one is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are numerous future directions related to 3-(2-Oxopropylidene)azetidin-2-one. One direction is the development of new synthetic methods for 3-(2-Oxopropylidene)azetidin-2-one and its derivatives. Another direction is the investigation of the mechanism of action of 3-(2-Oxopropylidene)azetidin-2-one and its derivatives. Additionally, further research is needed to explore the potential applications of 3-(2-Oxopropylidene)azetidin-2-one in various fields, including medicinal chemistry, materials science, and organic synthesis.
Synthesis Methods
The synthesis of 3-(2-Oxopropylidene)azetidin-2-one can be achieved through various methods. One of the most commonly used methods involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain 3-(2-Oxopropylidene)azetidin-2-one. Another method involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of sodium ethoxide, followed by treatment with acetic anhydride.
Scientific Research Applications
3-(2-Oxopropylidene)azetidin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-(2-Oxopropylidene)azetidin-2-one has been used as a building block for the synthesis of various biologically active molecules, including antitumor agents, antibacterial agents, and antiviral agents. In materials science, 3-(2-Oxopropylidene)azetidin-2-one has been used as a monomer for the synthesis of biodegradable polymers. In organic synthesis, 3-(2-Oxopropylidene)azetidin-2-one has been used as a versatile building block for the synthesis of diverse compounds.
properties
CAS RN |
132880-09-2 |
|---|---|
Product Name |
3-(2-Oxopropylidene)azetidin-2-one |
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
(3E)-3-(2-oxopropylidene)azetidin-2-one |
InChI |
InChI=1S/C6H7NO2/c1-4(8)2-5-3-7-6(5)9/h2H,3H2,1H3,(H,7,9)/b5-2+ |
InChI Key |
JLDIHAVZJSLHST-GORDUTHDSA-N |
Isomeric SMILES |
CC(=O)/C=C/1\CNC1=O |
SMILES |
CC(=O)C=C1CNC1=O |
Canonical SMILES |
CC(=O)C=C1CNC1=O |
synonyms |
3-(2-oxopropylidene)azetidin-2-one 3-OPAO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)
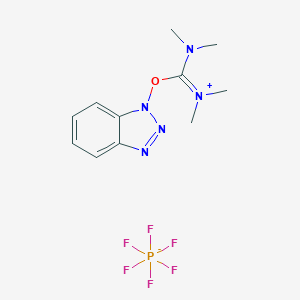

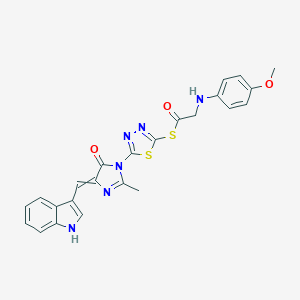
![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)
